Sodium perchlorate monohydrate

Overview

Description

Sodium perchlorate monohydrate is a chemical compound with significant interest due to its unique properties and applications. It is often studied in combination with other compounds and in various states of hydration.

Synthesis Analysis

The synthesis of sodium perchlorate monohydrate can be inferred from the synthesis of related compounds. For instance, lithium perchlorate monohydrate was synthesized and characterized, suggesting similar methods could be applicable for sodium perchlorate monohydrate . Additionally, the formation of complex structures with sodium perchlorate indicates that its synthesis can involve interactions with various organic and inorganic ligands .

Molecular Structure Analysis

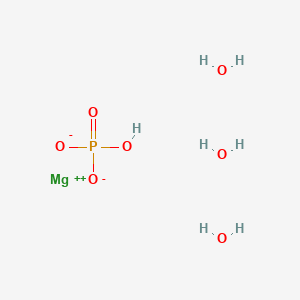

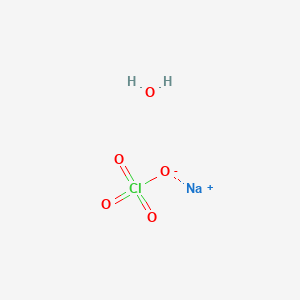

The molecular structure of sodium perchlorate monohydrate is closely related to its interactions with other compounds. For example, the crystal structure of a complex with a bicyclic polyether shows sodium ions coordinated by ligand oxygen atoms and a shared water molecule . Similarly, trinuclear and tetranuclear adducts with copper(II) complexes reveal a six-coordinate distorted octahedral environment for the sodium cation . These studies demonstrate the versatility of sodium perchlorate monohydrate in forming various structural motifs.

Chemical Reactions Analysis

Sodium perchlorate monohydrate participates in a range of chemical reactions, particularly as a component in complex formation. It can integrate with other salts to form mixed salts with unique lattice structures , and it can form adducts with copper(II) complexes . The reactivity of sodium perchlorate monohydrate is also evident in its thermal decomposition, which involves a two-stage dehydration process and a phase transformation before melting and decomposition into sodium chloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium perchlorate monohydrate are diverse. Its phase behavior in aqueous solutions has been studied, revealing the formation of different polymorphs and a binary phase diagram with water . The compound's vibrational spectra have been investigated, providing insights into its interactions with other molecules . Additionally, the thermal behavior of sodium perchlorate monohydrate has been characterized, showing a complex decomposition process .

Relevant Case Studies

Several case studies highlight the applications and behavior of sodium perchlorate monohydrate. The formation of polymeric frameworks with flexible double betaines showcases the compound's ability to form diverse structures . The aggregation of perchlorates in aprotic donor solvents has been studied, revealing insights into the dissociation and dimerization of perchlorate ions . Furthermore, the crystal structure determination of sodium perchlorate complexes with various ligands provides detailed information on the coordination environments and interactions within these complexes .

Scientific Research Applications

DNA Extraction and Hybridization Reactions in Molecular Biology

- Scientific Field: Molecular Biology

- Summary of Application: Sodium perchlorate monohydrate is used as a chaotropic agent in standard DNA extraction and hybridization reactions . Chaotropic agents are substances that disrupt the structure of water and can denature proteins, making them useful in the extraction of DNA.

- Methods of Application: While the specific procedures can vary, the general process involves adding the sodium perchlorate monohydrate to a solution containing the biological material. The chaotropic properties of the compound help to break down the proteins and other cellular components, freeing the DNA. The solution is then typically centrifuged, and the DNA can be precipitated out of the solution for further analysis .

- Results or Outcomes: The use of sodium perchlorate monohydrate in these procedures can result in the successful extraction of DNA from biological material. This DNA can then be used in a variety of downstream applications, such as sequencing or cloning .

Deproteinization Agent During Nucleic Acid Synthesis

- Scientific Field: Biochemistry

- Summary of Application: Sodium perchlorate monohydrate is widely utilized as a deproteinization agent during nucleic acid synthesis . Deproteinization is the process of removing proteins from a biological sample, which can be necessary for certain types of analysis or for the synthesis of nucleic acids.

- Methods of Application: The compound is added to the biological sample, where it acts to precipitate out the proteins. The sample can then be centrifuged to separate the precipitated proteins from the rest of the sample .

- Results or Outcomes: The use of sodium perchlorate monohydrate as a deproteinization agent can result in a sample that is free of proteins and ready for further analysis or for the synthesis of nucleic acids .

Chemical Sensitizing Agent in Commercial Explosives

- Scientific Field: Industrial Chemistry

- Summary of Application: Sodium perchlorate monohydrate is used as a chemical sensitizing agent in some modern commercial explosives . A sensitizing agent is a substance that changes the sensitivity of an explosive to initiation.

- Methods of Application: The sodium perchlorate monohydrate is mixed with other components of the explosive to increase its sensitivity to initiation .

- Results or Outcomes: The addition of sodium perchlorate monohydrate can make the explosive more reliable and safer to use, as it ensures the explosive will detonate as intended .

Environmental Pollutant

- Scientific Field: Environmental Science

- Summary of Application: Sodium perchlorate monohydrate has been identified as an environmental pollutant . It is very persistent in nature and is slowly degraded .

- Methods of Application: This is not an intentional application, but rather a consequence of its use in other areas. Sodium perchlorate monohydrate can enter the environment through waste streams from industries that use it, or from improper disposal of products containing it .

- Results or Outcomes: The presence of sodium perchlorate monohydrate in the environment can have harmful effects on wildlife and potentially on human health . It has been shown to disrupt the function of the thyroid gland .

Hyperthyroidism Treatment

- Scientific Field: Medical Science

- Summary of Application: In the past, Sodium perchlorate monohydrate was used as a treatment for hyperthyroidism . Hyperthyroidism is a condition where the thyroid gland is overactive and produces too much thyroid hormone. Sodium perchlorate monohydrate can inhibit the uptake of iodine by thyroid cells, which can help to reduce the production of thyroid hormones .

- Results or Outcomes: While Sodium perchlorate monohydrate was effective in treating hyperthyroidism, it was found to have serious side effects and was therefore withdrawn from medical use .

Component in Fireworks and Other Industries

- Scientific Field: Industrial Chemistry

- Summary of Application: Sodium perchlorate monohydrate is used in the production of fireworks and in other industries . It can act as an oxidizer, which is a substance that provides oxygen in reactions, making it useful in the production of fireworks and other pyrotechnic devices .

- Methods of Application: The compound is mixed with other components to create the explosive or pyrotechnic mixture .

- Results or Outcomes: The use of Sodium perchlorate monohydrate in these applications can result in fireworks or other devices that burn brightly and reliably .

Safety And Hazards

Sodium perchlorate monohydrate is a strong oxidizer and can cause severe burns and eye damage . Moreover, if combined with combustible substances, it poses a significant fire and explosion risk . Therefore, it’s essential to handle sodium perchlorate with care, using protective equipment, including gloves, eye protection, and face protection .

Future Directions

Sodium perchlorate and other perchlorates have been found on the planet Mars, first detected by the NASA probe Phoenix in 2009 . This was later confirmed by spectral analysis by the Mars Reconnaissance Orbiter in 2015 of what is thought to be brine seeps which may be the first evidence of flowing liquid water containing hydrated salts on Mars .

properties

IUPAC Name |

sodium;perchlorate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Na.H2O/c2-1(3,4)5;;/h(H,2,3,4,5);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGNPUSUVRTQGW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH2NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228542 | |

| Record name | Sodium perchlorate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White deliquescent solid; [Merck Index] White highly hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Sodium perchlorate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium perchlorate monohydrate | |

CAS RN |

7791-07-3 | |

| Record name | Sodium perchlorate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium perchlorate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perchloric acid, sodium salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PERCHLORATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4H485LHCW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.